molecular formula C17H16F3NO3 B266961 N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

货号 B266961
分子量: 339.31 g/mol
InChI 键: VPPQLULYXASQRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

TAK-659 selectively inhibits N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which is a key mediator of B-cell receptor signaling. By blocking N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, TAK-659 disrupts the activation and proliferation of B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit proliferation and migration of cancer cells, and suppress tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to enhanced antitumor activity and improved efficacy of other therapies.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its high selectivity for N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, TAK-659 has some limitations in laboratory experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

未来方向

There are several potential future directions for the development of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors. These include:
1. Combination therapies: TAK-659 has shown promising results in combination with other therapies, such as immune checkpoint inhibitors and chemotherapy. Further studies are needed to optimize combination regimens and identify synergistic effects.
2. Biomarker identification: Biomarkers that predict response to N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could help identify patients who are most likely to benefit from these therapies. Further research is needed to identify and validate such biomarkers.
3. New indications: N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors have shown activity in various B-cell malignancies, but their potential in other cancers and autoimmune diseases is still being explored.
4. Improved formulations: The limited solubility of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could be addressed through the development of improved formulations, such as prodrugs or nanoparticles.
In conclusion, TAK-659 is a promising N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitor that has shown potent antitumor activity in preclinical studies. Further research is needed to optimize its clinical development and identify its potential in other indications.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and their subsequent coupling reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

属性

产品名称

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

分子式

C17H16F3NO3

分子量

339.31 g/mol

IUPAC 名称

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-14(6-8-15)21-16(22)12-3-2-4-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI 键

VPPQLULYXASQRZ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

规范 SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。